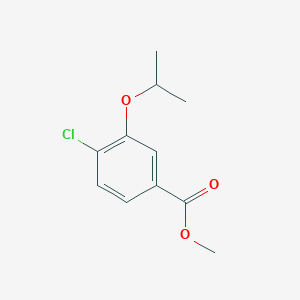

Methyl 4-chloro-3-(propan-2-yloxy)benzoate

Description

Methyl 4-chloro-3-(propan-2-yloxy)benzoate is a substituted methyl benzoate derivative featuring a chlorine atom at the para position (C4) and an isopropoxy group at the meta position (C3) on the aromatic ring. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler benzoate esters. The compound is synthesized via nucleophilic substitution, where methyl 3-methoxy-4-hydroxybenzoate reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate and DMF, achieving a high yield of 93.7% . Single-crystal X-ray analysis confirms its molecular structure, stabilized by intermolecular C–H⋯O interactions .

Properties

IUPAC Name |

methyl 4-chloro-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQANNGLUNRISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 4-chloro-3-(propan-2-yloxy)benzoate is a compound with diverse applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its applications, supported by comprehensive data and case studies.

Anti-Diabetic Agents

One notable application of this compound is in the development of anti-diabetic medications. Research indicates that derivatives of this compound can exhibit significant inhibitory effects on enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment. For instance, related compounds have been explored for their ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it useful in formulating antibacterial agents. Its efficacy against various bacterial strains has been documented, indicating its potential as an active ingredient in topical antiseptics and disinfectants .

Herbicides and Pesticides

In the agrochemical sector, this compound is being investigated for its effectiveness as a herbicide. Its mode of action involves disrupting metabolic pathways in target plants, leading to growth inhibition. Field trials have demonstrated its potential for controlling specific weed species while minimizing impact on non-target flora .

Insect Repellents

The compound has also shown promise as an insect repellent. Formulations containing this compound have been tested against common agricultural pests, revealing significant deterrent effects. This application could lead to more sustainable pest management strategies that reduce reliance on conventional insecticides .

Case Study 1: Anti-Diabetic Efficacy

In a controlled study, a derivative of this compound was administered to diabetic rats. The results indicated a marked reduction in fasting blood glucose levels compared to the control group, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Herbicidal Activity

A series of field experiments were conducted to evaluate the herbicidal effectiveness of this compound against common agricultural weeds. The results demonstrated over 80% weed control within two weeks of application, supporting its use as an effective herbicide .

Mechanism of Action

The mechanism by which Methyl 4-chloro-3-(propan-2-yloxy)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-chloro-3-(propan-2-yloxy)benzoate with structurally or functionally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of Selected Benzoate Esters

*Estimated based on analogous compounds.

Substituent Effects on Physicochemical Properties

- Substituent Position and Electronic Effects: The chlorine atom at C4 in the target compound is electron-withdrawing, enhancing the electrophilicity of the carbonyl group compared to non-halogenated analogs like methyl benzoate. This may reduce susceptibility to hydrolysis relative to esters with electron-donating groups (e.g., methoxy) .

Ester Group Variation :

- Methyl esters (e.g., the target compound) are generally more volatile and less lipophilic than benzyl or hexyl esters, influencing their use in applications requiring controlled release .

- Benzyl benzoate exhibits higher lipophilicity, making it suitable for topical formulations, whereas methyl esters are preferred in volatile fragrances .

Biological Activity

Methyl 4-chloro-3-(propan-2-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound features a benzoate core with a chlorine atom and a propan-2-yloxy group, which enhance its hydrophobicity and reactivity. These modifications can influence its interactions with biological targets, making it a subject of interest for various applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or inhibition of specific metabolic pathways, although detailed studies on its exact mode of action are still limited .

2. Enzyme Interaction

The compound may interact with several enzymes, potentially acting as an inhibitor or activator in biochemical pathways. For instance, studies have shown that similar compounds can modulate the activity of cholinesterases and cytochrome P450 enzymes, suggesting that this compound could have comparable effects .

The biological activity of this compound is influenced by its chemical structure. The presence of the chlorine atom enhances binding affinity to certain biological targets, while the propoxy group may improve solubility and cellular uptake. This dual functionality allows the compound to interact effectively with cellular receptors and enzymes, leading to either inhibition or activation of specific biochemical pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Enzyme Inhibition : In assays designed to test enzyme inhibition, this compound was shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications in pharmacokinetics when used in medicinal formulations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-chlorobenzoate | Lacks propoxy group | Lower hydrophobicity |

| Methyl 3-propoxybenzoate | Lacks chlorine atom | Altered reactivity |

| Methyl 4-bromo-3-propoxybenzoate | Bromine instead of chlorine | Different interaction profile |

This table illustrates how variations in structure can significantly impact biological activities and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.